Glycoursodeoxycholic acid

Catalog No.
S646213
CAS No.
64480-66-6
M.F
C26H43NO5
M. Wt
449.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycoursodeoxycholic acid

CAS Number

64480-66-6

Product Name

Glycoursodeoxycholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-XROMFQGDSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.00135 mg/mL

Synonyms

N-[(3.alpha.,5.beta.,7.beta.)-3,7-dihydroxy-24-oxocholan-24-yl]Glycine; 3.alpha.,7.beta.-Dihydroxy-5.beta.-cholanoylglycine; Glycylursodeoxycholic acid; N-(3.alpha.,7.beta.-Dihydroxy-5.beta.-cholan-24-oyl)glycine; N-[(3.alpha.,5.beta.,7.beta.)-3,7-

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Glycoursodeoxycholic acid (GUDCA) is a naturally occurring bile acid found in human intestinal flora and produced from the breakdown of the bile acid ursodeoxycholic acid []. It has garnered significant scientific research interest due to its potential therapeutic effects in various metabolic and neurological disorders.

GUDCA and Metabolic Disorders

  • Type 2 Diabetes (T2DM): Studies suggest that GUDCA supplementation may improve blood sugar control and reduce liver damage in T2DM patients []. It achieves this through modulating gut microbiota and bile acid metabolism, potentially leading to decreased blood sugar and ceramide levels [].
  • Non-alcoholic fatty liver disease (NAFLD): Research indicates GUDCA's potential to alleviate NAFLD by reducing endoplasmic reticulum stress and inflammation in the liver, thereby improving liver function [].
  • Atherosclerosis: GUDCA has been shown to reduce the formation of "foam cells," which contribute to plaque buildup in arteries, potentially slowing the progression of atherosclerosis [, ]. This effect might be linked to GUDCA's ability to maintain cholesterol homeostasis and modulate gut microbiota composition [].

GUDCA and Neurological Disorders

  • Neuroprotective effects: Studies suggest GUDCA's neuroprotective properties may be beneficial in various neurological conditions, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease [, ]. These effects are attributed to GUDCA's ability to reduce cellular stress and promote the survival of nerve cells [, ].

Glycoursodeoxycholic acid is a bile acid glycine conjugate derived from ursodeoxycholic acid. Its molecular formula is C26H43NO5C_{26}H_{43}NO_{5}, and it has a molecular weight of approximately 449.62 g/mol . This compound is classified as an acyl glycine, which means it contains a glycine moiety attached to a bile acid structure. Glycoursodeoxycholic acid is primarily produced in the liver and intestines, where it plays a crucial role in bile acid metabolism and gut microbiota regulation .

  • Improved bile flow: GUDCA may stimulate bile flow, potentially reducing bile salt buildup in the liver, which can be harmful [].
  • Antioxidant and anti-inflammatory effects: GUDCA may help protect liver cells from oxidative stress and inflammation [].
  • Immunomodulation: GUDCA may modulate the immune system, potentially reducing immune-mediated liver damage [].
, particularly those involving bile acids. It undergoes conjugation reactions in hepatocytes, where it is formed through the conjugation of ursodeoxycholic acid with glycine. This reaction typically occurs at the carboxylic acid group located at the C-24 position of the bile acid side chain . The conversion of primary bile acids to their glycine-conjugated forms is essential for their solubility and transport within the bile.

Glycoursodeoxycholic acid exhibits several biological activities that contribute to its therapeutic potential. Notably, it has been identified as a neuroprotective agent, influencing neuronal health and function . Furthermore, research indicates that it can regulate bile acid levels and positively affect gut microbiota composition, which may have implications for metabolic health . Studies have shown that glycoursodeoxycholic acid can ameliorate conditions such as insulin resistance and hepatic steatosis, highlighting its role in metabolic disorders .

The synthesis of glycoursodeoxycholic acid typically involves the conjugation of ursodeoxycholic acid with glycine. This process can be achieved through enzymatic reactions in biological systems or via chemical synthesis in laboratory settings. The enzymatic pathway predominantly occurs in the liver, where specific enzymes facilitate the attachment of glycine to the bile acid structure .

Research on glycoursodeoxycholic acid has revealed its interactions with various cellular pathways:

  • It has been shown to reduce oxidized low-density lipoprotein uptake and inhibit foam cell formation in macrophages, suggesting cardiovascular protective effects .
  • Studies indicate that it alters gut microbiota composition, which could influence systemic metabolism and immune responses .

Glycoursodeoxycholic acid shares structural similarities with other bile acids and their conjugates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ursodeoxycholic AcidC24H40O4Primary bile acid known for its cholesterol-lowering effects.
Chenodeoxycholic AcidC24H40O5Involved in cholesterol metabolism; less soluble than glycoursodeoxycholic acid.
Deoxycholic AcidC24H40O4Secondary bile acid; associated with toxicity at high concentrations.
Glycochenodeoxycholic AcidC26H43NO5Glycine-conjugated form of chenodeoxycholic acid; similar properties but different biological activities.

Uniqueness: Glycoursodeoxycholic acid stands out due to its specific neuroprotective properties and its role in modulating gut microbiota compared to other bile acids, which primarily focus on lipid metabolism and cholesterol regulation.

This detailed overview highlights the significance of glycoursodeoxycholic acid within biochemical processes and its potential therapeutic applications across various health domains.

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

449.31412347 g/mol

Monoisotopic Mass

449.31412347 g/mol

Heavy Atom Count

32

LogP

2.02

Appearance

Powder

UNII

PF1G5J2X2A

Other CAS

64480-66-6

Wikipedia

Ursodeoxycholylglycine

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]

Dates

Modify: 2023-09-14

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